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Prop-1-ene;prop-2-enoic acid - 25214-24-8

Prop-1-ene;prop-2-enoic acid

Catalog Number: EVT-15481015
CAS Number: 25214-24-8
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prop-1-ene;prop-2-enoic acid, commonly known as acrylic acid, is an unsaturated carboxylic acid with significant industrial and scientific applications. Its molecular formula is C3H4O2C_3H_4O_2, and it is characterized by a vinyl group attached to a carboxylic acid. Acrylic acid is primarily used in the production of superabsorbent polymers, coatings, adhesives, and various other chemical products.

Source

Acrylic acid is produced mainly through the oxidation of propylene, a byproduct of ethylene and gasoline production. Historically, other methods such as the hydrocarboxylation of acetylene have been employed but are now largely abandoned due to economic and environmental concerns .

Classification

Acrylic acid falls under the category of unsaturated carboxylic acids. It is classified as a monomer used in polymer synthesis, particularly for producing polyacrylate materials. Its reactivity makes it a crucial compound in organic chemistry and materials science.

Synthesis Analysis

Methods

Acrylic acid can be synthesized through various methods, with the most prominent being:

  1. Oxidation of Propylene: This method involves the reaction of propylene with oxygen to yield acrylic acid and water:
    2CH2=CHCH3+3O22CH2=CHCO2H+2H2O2CH_2=CHCH_3+3O_2\rightarrow 2CH_2=CHCO_2H+2H_2O
    This reaction typically occurs at elevated temperatures and pressures in the presence of catalysts .
  2. Aldol Condensation: This process involves the reaction between an aldehyde and a ketone in the presence of a base, leading to the formation of β-hydroxy ketones, which can be dehydrated to yield acrylic acid.

Technical Details

The oxidation process is favored in industrial settings due to its efficiency and high yield. Continuous flow reactors are often utilized to optimize reaction conditions, while catalysts such as transition metal complexes enhance synthesis efficiency.

Molecular Structure Analysis

Structure

Acrylic acid has a simple molecular structure characterized by a double bond between two carbon atoms adjacent to a carboxylic acid group. The structural representation can be shown as follows:

  • Molecular Formula: C3H4O2C_3H_4O_2
  • Molecular Weight: 72.063 g/mol
  • Density: 1.1 g/cm³
  • Boiling Point: 141 °C at 760 mmHg
  • Flash Point: 54.4 °C .
Chemical Reactions Analysis

Reactions

Acrylic acid undergoes several types of chemical reactions:

  1. Esterification: Reacts with alcohols to form esters.
  2. Polymerization: Can polymerize to form polyacrylate materials.
  3. Oxidation and Reduction: Can be oxidized to form carboxylic acids or ketones, or reduced to produce alcohols or alkanes .

Technical Details

  • Oxidizing Agents: Common agents include potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Mechanism of Action

Process

The mechanism by which acrylic acid exerts its effects involves its reactivity as an unsaturated carboxylic acid. It can participate in various biochemical pathways, influencing metabolic processes through interactions with enzymes and other proteins.

Data

Acrylic acid's ability to form hydrogen bonds due to its carboxylic group enhances its solubility in water and other polar solvents, affecting its biological activity and interactions within cellular environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Miscibility: Miscible with water, alcohols, ethers, and chloroform.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic group.
  • Reactivity: Highly reactive due to the presence of double bonds; participates readily in addition reactions.
PropertyValue
Molecular Weight72.063 g/mol
Density1.1 g/cm³
Boiling Point141 °C
Flash Point54.4 °C
SolubilityMiscible with water
Applications

Scientific Uses

Acrylic acid has diverse applications across various fields:

  1. Polymer Production: Used extensively in making superabsorbent polymers for diapers and hygiene products.
  2. Coatings and Adhesives: Serves as a key ingredient in paints, coatings, and adhesives due to its adhesive properties.
  3. Biological Research: Employed in studies related to enzyme interactions and metabolic pathways due to its reactivity and solubility properties .
Synthetic Methodologies for Prop-1-ene;Prop-2-enoic Acid Derivatives

Historical Evolution of Synthesis Pathways in Acrylic Acid Chemistry

The synthetic chemistry of prop-2-enoic acid (acrylic acid) derivatives has evolved significantly since the 19th century, transitioning from stoichiometric condensation reactions to sophisticated catalytic processes. Early industrial routes relied on the Reppe process (developed in the 1930s), involving nickel-catalyzed hydrocarboxylation of acetylene with carbon monoxide and water under high pressure. While efficient for its time, this method presented substantial safety hazards due to acetylene handling and required specialized high-pressure equipment [8]. Alternative pathways emerged in the mid-20th century, including the ketene-based process via acetic acid pyrolysis and subsequent reaction with formaldehyde. However, these methods suffered from high energy demands and suboptimal yields [8].

A pivotal historical method for synthesizing α,β-unsaturated carboxylic acids, including acrylic acid derivatives and their higher homologs, was the condensation of malonic acid with aldehydes. This approach, exemplified in the synthesis of compounds like (E)-non-2-enoic acid and (E)-dec-2-enoic acid, offered high yields and excellent stereoselectivity under mild conditions at room temperature. The reaction sequence involved the initial formation of an aldehyde-malonic acid adduct, followed by decarboxylation to yield the target unsaturated acid [4]. This methodology provided a versatile route to unsaturated acids with defined stereochemistry, crucial for developing early acrylic polymers.

The transition to petrochemical feedstocks marked the next evolutionary phase. The propylene oxidation route, commercialized in the late 1960s, became the dominant industrial process. This two-step catalytic process first oxidizes propylene (prop-1-ene) to acrolein over bismuth-molybdate catalysts, followed by further oxidation to acrylic acid using mixed metal oxides (Mo-V-W based systems). This process offered superior economics and scalability, cementing its dominance for decades. However, its dependence on fossil-derived propylene and the formation of problematic byproducts like acetic acid remained limitations that modern research seeks to overcome [8].

Table 1: Historical Synthesis Methods for Acrylic Acid Derivatives

EraPrimary MethodKey Reagents/CatalystsAdvantagesLimitationsYield Range
Pre-1930sMalonic Acid CondensationAldehydes, Malonic Acid, PyridineStereoselective, Mild conditionsLimited to specific derivatives, Stoichiometric60-92% [4]
1930s-1960sReppe ProcessAcetylene, CO, H₂O, NiBr₂Direct routeHigh pressure, Acetylene hazard, Costly80-90% [8]
1950s-1970sKetene ProcessAcetic Acid, FormaldehydeAvoided acetyleneHigh energy, Complex purification, Low yields50-70% [8]
1960s-PresentPropylene OxidationPropylene, O₂, Bi-Mo Oxides / Mo-V-W OxidesScalable, Petrochemical integrationFossil-dependent, Byproduct formation75-85% [8]

Modern Catalytic Approaches for Co-Polymerization with Alkenes

Modern catalytic innovations focus on enhancing the efficiency and selectivity of acrylic acid copolymerization with alkenes, particularly prop-1-ene (propylene) and ethylene, to create materials with tailored properties. Radical copolymerization remains fundamental for producing superabsorbent polymers (SAPs) and acrylate rubbers. However, controlling copolymer sequence distribution and tacticity necessitates advanced catalytic strategies. Coordination-insertion copolymerization using late transition metal catalysts has emerged as a powerful technique. Palladium and nickel diimine catalysts, for instance, enable the copolymerization of acrylic acid (or its protected forms like alkyl acrylates) with ethylene or α-olefins under mild conditions, yielding linear copolymers with controlled branching and precise acid group placement along the chain [9].

A significant advancement involves catalytic systems designed for in situ functionalization during copolymerization. For example, fumarate-based monomers, structurally related to prop-2-enoic acid derivatives, are utilized in prodrug formulations and copolymer synthesis. Catalysts such as zirconocene dichloride activated by methylaluminoxane (MAO) effectively copolymerize ethylene with alkyl fumarates, incorporating the unsaturated diester into the polymer backbone. Subsequent hydrolysis yields functional polyolefins with pendant carboxylic acid groups derived from the fumarate moiety [9]. This approach circumvents the challenges of polymerizing highly polar acrylic acid directly with non-polar olefins.

Heterogeneous catalysis plays a vital role in synthesizing key monomers. The ammoxidation of propylene to acrylonitrile (using Bi-Mo-O catalysts) followed by hydrolysis represents an alternative route to acrylic acid. Furthermore, catalytic dehydration of bio-derived platform chemicals like lactic acid or 3-hydroxypropionic acid (3-HP) over modified zeolites (e.g., H-ZSM-5) or phosphate salts offers promising pathways. Recent breakthroughs involve bifunctional catalysts, such as NaY zeolites modified with sulfate groups or metal oxides like CeO₂-TiO₂ composites. These catalysts possess tunable acid-base properties that facilitate the selective dehydration of biomass-derived feedstocks to acrylic acid while minimizing coke formation and over-oxidation [8].

Table 2: Modern Catalytic Systems for Acrylic Acid Copolymer Synthesis

Catalyst SystemComonomer PairKey FeaturesCatalytic EfficiencyProduct Characteristics
Pd(II) Diimine ComplexesEthylene / tert-Butyl acrylateLiving polymerization, High acrylate incorporation10⁴ - 10⁵ g polymer/mol Pd/hrLinear chains, Controlled molecular weight distribution [9]
Ni(II) α-Diimine Complexes/MAOPropylene / Methyl acrylate (Protected)Copolymerization at low pressure, Tunable comonomer uptake2-8 x 10³ g polymer/mol Ni/hrBranched copolymers, Polar functionality [9]
Zirconocene/MAOEthylene / Ethyl fumarateIncorporation of fumarate diester1-5 x 10⁴ g polymer/mol Zr/hrHydrolysable to ethylene-acrylic acid copolymers [9]
Sulfated NaY ZeoliteLactic Acid → Acrylic Acid (Monomer)Dehydration catalyst, Moderate acidityTOF: 0.5-2 h⁻¹ (Acrylic Acid)Enables bio-based monomer production [8]
CeO₂-TiO₂ Mixed Oxides3-HP → Acrylic Acid (Monomer)Balanced Lewis acid sites, Water toleranceSelectivity >80% at 80-90% ConversionLow coking, Sustainable route [8]

Bio-Based Synthesis via Microbial Dehydration of 3-Hydroxypropionic Acid

The shift towards sustainable feedstocks has propelled research into biological routes for acrylic acid production, primarily via the dehydration of microbially fermented 3-hydroxypropionic acid (3-HP). This pathway leverages metabolic engineering to convert sugars into 3-HP, followed by chemical or enzymatic dehydration to acrylic acid. Microorganisms such as Escherichia coli, Klebsiella pneumoniae, and Saccharomyces cerevisiae have been extensively engineered to overproduce 3-HP from glucose or glycerol. Key metabolic strategies include the introduction of heterologous pathways like the glycerol-to-3-HP route involving coenzyme B₁₂-dependent glycerol dehydratase and an aldehyde dehydrogenase, or the malonyl-CoA pathway utilizing acetyl-CoA carboxylase and a malonyl-CoA reductase [5].

The critical dehydration step faces significant biological and chemical hurdles. Intracellular accumulation of acrylic acid is cytotoxic to microbial cells, hindering direct fermentative production. Consequently, a two-stage process is predominant: 1) microbial fermentation to produce 3-HP, and 2) catalytic dehydration of purified 3-HP. Efficient chemical catalysts are essential for step two. Heterogeneous acid catalysts like sulfonic acid-functionalized mesoporous silica (e.g., SBA-15-SO₃H) or supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂) demonstrate promising activity. Under optimized conditions (180-240°C, vapor phase), these catalysts achieve acrylic acid yields exceeding 70% by facilitating selective water elimination from 3-HP [8].

Enzymatic dehydration presents a potentially greener alternative, though it remains challenging. Enzyme engineering efforts focus on enhancing the activity and stability of native dehydratases or repurposing enzymes like methacrylic acid decarboxylases. In vitro studies using recombinant enzymes such as hydroxyisobutyrate dehydratase have demonstrated the conversion of 3-HP to acrylic acid, albeit at relatively low rates. Directed evolution and rational design strategies aim to improve catalytic efficiency (kcat/KM) and reduce product inhibition. Genetic engineering of the producing strains to enhance tolerance, potentially by modifying membrane transporters or introducing efflux pumps for acrylic acid, is also an active research area seeking to enable continuous in situ product removal during fermentation [5].

Table 3: Bio-Based Acrylic Acid Production via 3-Hydroxypropionic Acid Pathway

ComponentApproach/SystemPerformance MetricsKey ChallengesRecent Advances
3-HP Production HostsEngineered E. coli (Malonyl-CoA pathway)Titer: >100 g/L; Yield: ~0.6 mol/mol glucoseRedox cofactor imbalance, Acetyl-CoA fluxDynamic regulatory circuits, Cofactor engineering [5]
Engineered K. pneumoniae (Glycerol pathway)Titer: 70-90 g/L; Yield: 0.4-0.5 mol/mol glycerolCobalamin dependence, 3-HP toxicityVitamin B₁₂ biosynthesis enhancement [5]
Chemical Dehydration CatalystsSBA-15-SO₃H (Mesoporous catalyst)Conversion: 95-100%; Selectivity: 70-75%Catalyst deactivation by cokingHierarchical pore structures, Sulfur stability improvement [8]
H₄SiW₁₂O₄₀ / TiO₂ (Supported HPA)Conversion: 85-90%; Selectivity: 80-85%Leaching of active phaseStrong acid-site grafting techniques [8]
Enzymatic DehydrationHydroxyisobutyrate Dehydratase (Engineered)Activity: 5-10 U/mg; kcat: 0.1-0.5 s⁻¹Low activity on 3-HP, Product inhibitionActive site mutagenesis, Tunnel engineering [5]
Tolerance EngineeringEfflux pumps (Heterologous expression)2-3 fold increase in 3-HP/acrylic acid toleranceCellular energy burden, Specificity issuesScreening natural tolerance mechanisms [5]

Properties

CAS Number

25214-24-8

Product Name

Prop-1-ene;prop-2-enoic acid

IUPAC Name

prop-1-ene;prop-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C3H4O2.C3H6/c1-2-3(4)5;1-3-2/h2H,1H2,(H,4,5);3H,1H2,2H3

InChI Key

QVKOLZOAOSNSHQ-UHFFFAOYSA-N

Canonical SMILES

CC=C.C=CC(=O)O

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